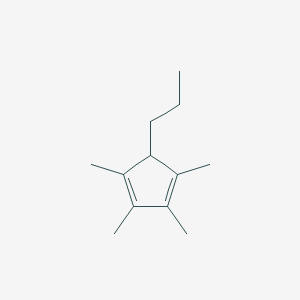
Tetramethyl(N-propyl)cyclopentadiene
Übersicht
Beschreibung
Tetramethyl(N-propyl)cyclopentadiene is a tetra substituted 1,3-cyclopentadiene . It is a heterocyclic organic compound .
Molecular Structure Analysis
The molecular formula of Tetramethyl(N-propyl)cyclopentadiene is C12H20 . Its molecular weight is 164.29 . The SMILES string representation is CCCC1C©=C©C©=C1C .Physical And Chemical Properties Analysis
Tetramethyl(N-propyl)cyclopentadiene is a liquid . It has a density of 0.811 g/mL at 25 °C . The refractive index n20/D is 1.474 .Wissenschaftliche Forschungsanwendungen
Synthesis and Catalytic Activity
- Tetramethyl(alkyl or aryl)cyclopentadienes, including tetramethyl(N-propyl)cyclopentadiene, have been synthesized and used in the preparation of organometallic half-sandwich iridium complexes. These complexes display a unique piano stool configuration and have shown significant catalytic activity for asymmetric transfer hydrogenation of several ketones, with the alkyl or aryl group impacting the selectivity and rate of reaction (Morris et al., 2014).
Polymerization Catalysts
- Tetramethyl(N-propyl)cyclopentadiene derivatives have been utilized in ethylene polymerization. Cobalt complexes of these compounds demonstrated improved catalytic activity compared to earlier catalysts, leading to the production of linear polyethylene (Daugulis et al., 2003).
Metal Complex Synthesis
- Novel metal complexes using tetramethyl(N-propyl)cyclopentadiene and similar compounds have been synthesized, showing diverse applications in organometallic chemistry. These complexes have been characterized and examined for various properties, including structural and dynamic behaviors (Krut’ko et al., 1996).
Molecular Dynamics and Interactions
- Substituted tetramethylcyclopentadienes, including tetramethyl(N-propyl)cyclopentadiene, have been studied for their effects on dynamics at conical intersections. These studies provide insights into the molecular behavior of these compounds under various conditions, contributing to a better understanding of their chemical properties (Schalk et al., 2010).
Application in Conductive Polymer Brushes
- Cyclopentadiene derivatives, including tetramethyl(N-propyl)cyclopentadiene, have been explored for use in the fabrication of conductive surface tethered polymer brushes, demonstrating potential applications in advanced material sciences (Yameen et al., 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
1,2,3,4-tetramethyl-5-propylcyclopenta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20/c1-6-7-12-10(4)8(2)9(3)11(12)5/h12H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGUQDKNIMNMLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=C(C(=C1C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetramethyl(N-propyl)cyclopentadiene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



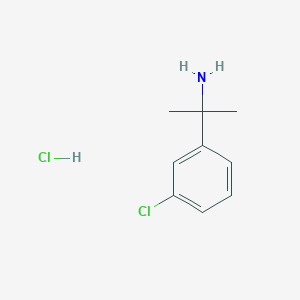
![2-Ethoxy-4-[(ethylamino)methyl]phenol hydrochloride](/img/structure/B1419528.png)
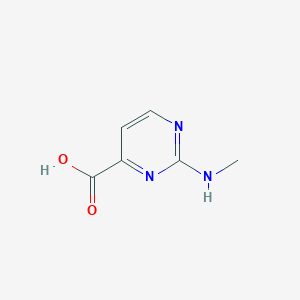
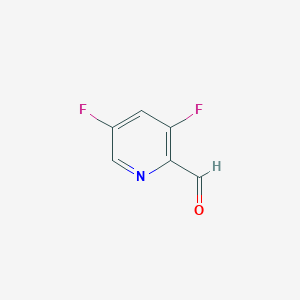
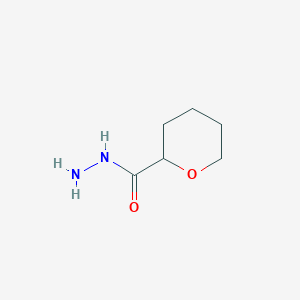
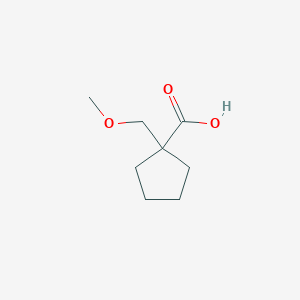
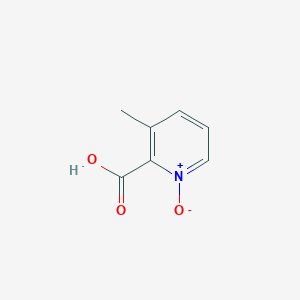

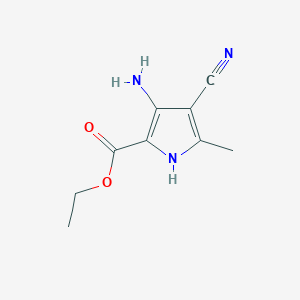
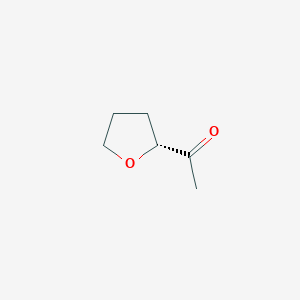
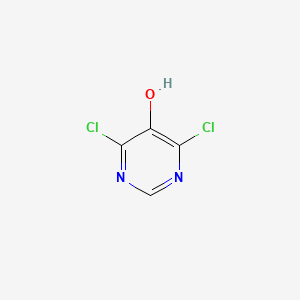
![Potassium [(cyanomethyl)thio]acetate](/img/structure/B1419544.png)

![6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1419547.png)